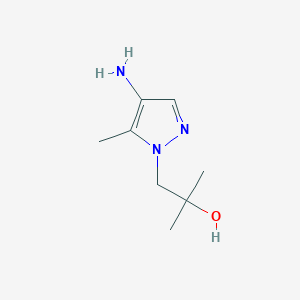

1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-6-7(9)4-10-11(6)5-8(2,3)12/h4,12H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZSKRHHQVCOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The amino and methyl groups on the pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel derivatives that may exhibit enhanced properties or activities.

Biology

Research into the biological activities of 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has shown potential interactions with biomolecules . Studies have indicated that its amino group can form hydrogen bonds with various biological targets, influencing their activity. This interaction is crucial for understanding its mechanism of action in biological systems.

Medicine

The compound is being investigated for its therapeutic properties , particularly in the areas of anti-inflammatory and antimicrobial effects. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, leading to beneficial health outcomes. For example, research has indicated that derivatives of pyrazole compounds often exhibit significant anti-inflammatory activity, making them candidates for further pharmacological studies.

Industry

In industrial applications, 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various formulations, potentially enhancing product performance in sectors such as coatings, adhesives, and pharmaceuticals.

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated that it exhibited notable antibacterial effects, warranting further exploration as a possible candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(5-Bromo-4-fluoroindazol-1-yl)-2-methylpropan-2-ol (Compound 30a)

- Molecular Formula : C₁₁H₁₃BrFN₂O

- Key Differences :

- Replaces the pyrazole with an indazole ring.

- Contains bromo and fluoro substituents at positions 5 and 4, respectively.

- Applications : Used as an intermediate in synthesizing kinase inhibitors.

- LC/MS Data : m/z 287 ([M+H]⁺), retention time 1.01 min (SMD-FA05-1 method) .

1-(5-Bromoindazol-1-yl)-2-methylpropan-2-ol (Compound 6k)

- Molecular Formula : C₁₁H₁₃BrN₂O

- Key Differences: Indazole core with a bromo substituent at position 3. Lacks the amino group present in the target compound.

- Synthetic Relevance : Intermediate for halogenated indazole derivatives in drug discovery .

Analogues with Thioether and Disulfide Substituents

1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol

1,2-Bis(4-bromophenyl)disulfane

- Molecular Formula : C₁₂H₁₀Br₂S₂

- Key Differences :

- Disulfide (-S-S-) bridge.

- Brominated aromatic rings.

- GC-MS Data : m/z 384 ([M]⁺) .

Pharmacologically Active Analogues

1-(4-(Isoxazol-5-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol Derivatives

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

- Key Differences :

Comparative Analysis Table

Key Observations

Spectroscopic Trends : Tertiary alcohol protons (δ ~1.45 ppm in ¹H NMR) are conserved across analogues, but aromatic substituents alter chemical shifts in ¹³C NMR .

Biological Relevance : Pyrazole derivatives with heterocyclic substituents (e.g., isoxazole, benzothiazole) show promise in modulating cytokine pathways .

Biological Activity

1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, also known by its CAS number 1374829-55-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a pyrazole ring with an amino and methyl group, contributing to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is C₈H₁₅N₃O, with a molecular weight of approximately 155.2 g/mol. Its structural representation can be expressed in SMILES notation as CC(C)(O)CN1C=C(N)C=N1, highlighting the presence of functional groups that may influence its biological activity.

The mechanism of action of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. Research indicates that it can modulate the activity of LRRK2 (leucine-rich repeat kinase 2), an enzyme associated with Parkinson's disease. Molecular docking studies suggest that 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol exhibits favorable binding affinities with LRRK2, indicating its potential as a therapeutic agent against neurodegenerative diseases.

Antimicrobial Properties

Similar compounds within the pyrazole class have exhibited antimicrobial activities, suggesting that 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol may possess similar properties. The structural characteristics of the compound allow it to interact with microbial enzymes or receptors, potentially leading to inhibitory effects on bacterial growth.

Case Studies and Research Findings

A variety of studies have focused on the biological activity of pyrazole derivatives. For instance:

- Study on LRRK2 Modulation : A study indicated that certain pyrazole derivatives could inhibit LRRK2 activity, which is implicated in Parkinson's disease. The binding affinity and inhibition kinetics were evaluated through in vitro assays, demonstrating the potential for developing therapeutic agents targeting neurodegenerative conditions.

- Antimicrobial Screening : In another study, a series of pyrazole compounds were screened for antimicrobial activity against various bacterial strains. Results showed promising inhibitory effects, suggesting that 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol may warrant further investigation for its antimicrobial properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | Additional methyl groups on the pyrazole ring | Enhanced lipophilicity |

| 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | Bromine substitution on the pyrazole ring | Potentially increased reactivity |

| 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole | More complex substitution pattern | Notable antimicrobial activity |

This table illustrates how variations in structural features can lead to differences in biological activity and physicochemical properties among pyrazole derivatives .

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example:

- Step 1: React 5-aminotetrazole with iso-butylene oxide under solvent-free conditions at 333 K to form the hydroxyl-substituted tetrazole intermediate .

- Step 2: Purify via column chromatography (e.g., silica gel, eluent: 5% MeOH/DCM) .

- Validation: Confirm purity using HPLC (C18 column, 2.0 µL sample injection) and characterize via H NMR (e.g., δ 1.14 ppm for methyl groups) .

Basic: How is the structural confirmation of this compound achieved?

Methodological Answer:

- X-ray crystallography: Use SHELXL for refinement (e.g., O–H···N hydrogen bond analysis, displacement parameters) .

- Spectroscopy: H NMR (e.g., integration ratios for methyl groups) and FTIR (O–H stretch at ~3200–3600 cm) .

- Mass spectrometry: Confirm molecular weight (e.g., [M+H] at m/z 347.1) .

Advanced: How can contradictory crystallographic data for halogenated analogs be resolved?

Methodological Answer:

- Refinement strategies: Use SHELXL’s TWIN/BASF commands for twinned data or ADDSYM to check missed symmetry .

- Validation metrics: Cross-validate with R (target < 0.05) and check Hirshfeld surfaces for intermolecular interactions .

- Case study: For brominated analogs (e.g., 1-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol), refine occupancy factors for disordered halogens .

Advanced: What experimental designs are optimal for evaluating its bioactivity in cancer models?

Methodological Answer:

- In vitro assays: Use prostate cancer cell lines (e.g., PC3) with glycolytic inhibition measured via Seahorse XF Analyzer .

- Dose-response curves: Test analogs (e.g., 1-(5-iodo-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropan-2-ol) at 0.1–100 µM .

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare IC values of derivatives .

Advanced: How can computational methods predict its binding modes with biological targets?

Methodological Answer:

- Docking studies: Use AutoDock Vina with the glycolytic enzyme hexokinase 2 (PDB ID: 1UX) .

- Molecular dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS) using the CHARMM36 force field .

- QSAR: Corporate Hammett constants for substituent effects (e.g., electron-withdrawing groups like –CF) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Liquid-liquid extraction: Use 4N HCl to precipitate impurities .

- Column chromatography: Optimize with gradient elution (e.g., 5–10% MeOH in DCM) .

- Recrystallization: Ethanol/water mixtures (e.g., 45% yield after recrystallization) .

Advanced: How can polymorphism impact its pharmacological profile, and how is it characterized?

Methodological Answer:

- Screening: Use solvent-drop grinding with 6 solvents (e.g., DMF, EtOH) to identify polymorphs .

- Thermal analysis: DSC/TGA to detect melting points and stability (e.g., target range: 400–450 K) .

- PXRD: Compare experimental vs. simulated patterns (e.g., using Mercury 4.3) .

Advanced: What strategies optimize regioselectivity in pyrazole ring functionalization?

Methodological Answer:

- Directing groups: Introduce –NH at C4 to bias electrophilic substitution at C5 .

- Microwave-assisted synthesis: Enhance yields (e.g., 64% for iodinated analogs) via controlled heating .

- Catalysis: Use Pd(OAc)/XPhos for Suzuki couplings (e.g., arylboronic acids at C5) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles; avoid inhalation (use fume hood) .

- Spill management: Neutralize with 5% NaOH, then absorb with vermiculite .

- Waste disposal: Incinerate at >1000°C for halogenated derivatives .

Advanced: How are structure-activity relationship (SAR) studies designed for its derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.